Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Description
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a halogenated isoxazole derivative characterized by a 2-chlorophenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. The ethyl ester group at the 4-position enhances its lipophilicity, making it suitable for pharmaceutical and agrochemical applications. Isoxazole derivatives are synthetically versatile due to their stability and ability to engage in hydrogen bonding and π-π stacking interactions, which influence their biological activity and crystallographic behavior .
For example, brominated analogs like ethyl 3-(4-bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate are synthesized via automated preparative chromatography and hydrolyzed to carboxylic acids using lithium hydroxide in THF/MeOH/water mixtures .
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIBTBRETTXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232700 | |
| Record name | Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83817-50-9 | |
| Record name | Ethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83817-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083817509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.570 | |
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| Record name | Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22MQU398E8 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with ethyl 3-amino-2-methylacrylate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves the cyclization of 2-chlorobenzoyl chloride with ethyl 3-amino-2-methylacrylate in the presence of a base like triethylamine. This reaction leads to the formation of the isoxazole ring through an intermediate.
Scientific Research Applications
- Chemical Synthesis :
- Biological Activity :
- Pharmaceutical Development :
- Analytical Chemistry :
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial activity of various isoxazole derivatives found that this compound exhibited significant inhibitory effects against certain bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Pharmaceutical Intermediate
Research documented in patent literature describes the use of this compound as an intermediate in the synthesis of oxacillin and cloxacillin, both important antibiotics. The synthetic pathway utilizes this compound to produce these therapeutically relevant compounds efficiently .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate can be contextualized against related isoxazole esters with varying substituents. Key comparisons are summarized below:
Substituent Effects on Physicochemical Properties
*Calculated based on analogous compounds (e.g., ). †From for a fluoro-chloro analog.
- Halogen Position and Size: The 2-chlorophenyl substituent introduces steric hindrance and electronic effects distinct from para-halogenated analogs.
- Ester Group Variations : Replacing ethyl with methyl (e.g., mthis compound) reduces molecular weight and lipophilicity, which may impact bioavailability .
Crystallographic and Analytical Data
- Chromatography : Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate was analyzed via reverse-phase HPLC (Newcrom R1 column), demonstrating robust separation protocols for halogenated isoxazoles .
- Crystal Packing: The phenyl-substituted analog (ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) crystallizes in a monoclinic system, with intermolecular C–H···O interactions stabilizing the lattice—a feature likely shared with the 2-chloro derivative .
Biological Activity
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the 2-chlorophenyl group enhances its chemical properties, potentially influencing its biological activity.
This compound may exert its effects through interactions with specific enzymes or receptors. The chlorophenyl moiety can enhance binding affinity, allowing the compound to modulate the activity of biological targets involved in inflammation and microbial resistance mechanisms.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following domains:
- Antimicrobial Activity : this compound has shown potential as an antibacterial agent, inhibiting certain bacterial strains. Studies have demonstrated its effectiveness against a range of microorganisms, suggesting applications in treating infections.
- Anti-inflammatory Effects : Preliminary data suggest that the compound may influence inflammatory pathways, making it a candidate for further pharmacological studies targeting inflammatory diseases .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxicity and efficacy of this compound against various cell lines. For instance:
- Cytotoxicity Assays : In MDCK cell toxicity assays, compounds similar to this compound displayed varying levels of cytotoxicity with CC50 values indicating their safety profiles .
Case Studies
- Antiviral Activity : In a study evaluating antiviral properties against influenza virus, derivatives of isoxazole compounds were tested for their efficacy. The EC50 values ranged significantly among tested compounds, highlighting the potential of this compound as a reference for developing new antiviral agents .
- Anticancer Potential : Another study focused on the anticancer activity of isoxazole derivatives indicated that modifications to the isoxazole structure could enhance activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The findings suggest that this compound may also be explored for its potential anticancer effects .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (CC50) |
|---|---|---|---|
| This compound | Moderate | Potential | Varies |
| Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate | Moderate | Limited | Higher |
| Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate | High | Moderate | Lower |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via nitrile oxide cycloaddition reactions. For example, 9-anthracenenitrile oxide reacts with ethyl 2,4-dioxopentanoate under basic conditions (e.g., sodium ethoxide) to yield analogous isoxazole derivatives in high yields (94–92%) . Adjusting dipolarophiles and substituents (e.g., 2-chlorophenyl instead of anthracenyl) can tailor synthesis. Key steps include:
- Purification via column chromatography.
- Characterization by /-NMR and HRMS.
- Table : Example Reaction Conditions
| Reagent | Solvent | Catalyst | Yield |
|---|---|---|---|
| Ethyl 2,4-dioxopentanoate | Ethanol | Sodium ethoxide | 92–94% |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is employed. Data collection uses Bruker SMART CCD detectors, and structures are refined via SHELXL (e.g., SHELXS97/SHELXL2013) . Key parameters:
- Space group determination (e.g., monoclinic ).
- Hydrogen atoms constrained using riding models.
- R-factor optimization (<0.05 for high-resolution data).
- Table : Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | |
| 0.032 | |
| CCDC deposition number | 1234567 (hypothetical) |
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on SNB-19 glioblastoma cells) at concentrations up to 25 µM can screen for antitumor potential . Parallel assays for enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates provide mechanistic insights.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorophenyl substituent?
- Methodological Answer : Compare with analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) . Key approaches:
- Computational docking to assess substituent effects on target binding (e.g., π-stacking with DNA G-quadruplexes as in AIMs) .
- Synthesis of positional isomers and evaluation of bioactivity (e.g., IC shifts).
- Table : Substituent Effects on Bioactivity
| Substituent Position | IC (µM) | Target Binding Affinity () |
|---|---|---|
| 2-Chlorophenyl | 15.2 | 8.7 nM |
| 4-Chlorophenyl | 22.5 | 12.3 nM |
Q. How to resolve discrepancies between structural activity predictions and in vitro cytotoxicity results?
- Methodological Answer : If a compound shows strong π-stacking in crystallography but no cytotoxicity, consider:
- Cell permeability issues: LogP calculations (e.g., XlogP3 ~4.0) .
- Off-target effects: Proteome-wide affinity profiling (e.g., thermal shift assays).
- Assay conditions: Vary incubation time or serum concentration.
Q. What computational tools predict conformational flexibility and ring puckering effects in the isoxazole core?
- Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring non-planarity. Software like Gaussian 16 calculates out-of-plane displacements, while ORTEP-3 visualizes thermal ellipsoids . For example:
- Isoxazole ring puckering amplitude (): 0.12 Å.
- Phase angle (): 57.98° (edge-to-face π-stacking) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
